2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specific reagents and conditions.
Scientific Research Applications
Memory and Learning Facilitation
Research has shown that certain derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide exhibit significant facilitation of learning and memory in mice. One study focused on the synthesis and effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on memory enhancement, revealing strong learning and memory facilitation in mice models (Li Ming-zhu, 2012).
Antimicrobial Activity
Another domain where this compound and its derivatives show potential is in antimicrobial activity. A study that explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives demonstrated good antimicrobial activity, with certain compounds showing high effectiveness against various strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Bioactivity Against Bacteria and Algae
Synthesized derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide were found to have inhibitory effects on selected bacteria and algae. A particular derivative showed high yield and effective bioactivity against heterotrophic bacteria and marine chlorella (P. Yu et al., 2020).
Anticancer Effects
Some derivatives of this compound have shown significant anticancer effects. A study on 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide indicated good cytotoxicity on breast cancer cell lines, while maintaining low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Copper Complexes and Coordination Chemistry
Studies on copper(II) complexes with N-(pyridin-2-yl)acetamide derivatives highlight their significance in coordination chemistry. The donor properties of these ligands can be modified, influencing coordination number and geometry, which is crucial for understanding chemical reactivity and interaction in various applications (A. I. Smolentsev, 2017).
properties
CAS RN |
38376-29-3 |
---|---|
Product Name |
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide |
Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) |
InChI Key |
WLLRAGBPCSOJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Pictograms |
Irritant |
synonyms |
2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.